Taurodeoxychloic Acid Sodium Salt
Description
Contextualization of Bile Acids as Biological Signaling Molecules
Bile acids, derived from cholesterol in the liver, are now recognized as crucial signaling molecules that regulate a variety of metabolic processes. e-dmj.org Beyond their classical role in the digestion and absorption of dietary fats and fat-soluble vitamins, they act as metabolic regulators and signaling molecules. nih.govyoutube.com They activate nuclear receptors and G protein-coupled receptors to control lipid, glucose, and energy homeostasis. nih.govnih.gov This signaling activity is fundamental in maintaining metabolic balance and preventing diseases such as cholestatic liver diseases, dyslipidemia, and fatty liver diseases. nih.gov The enterohepatic circulation, a process where bile acids are recycled between the liver and intestine, is central to their function as nutrient sensors and metabolic integrators. e-dmj.orgnih.gov
The Role of Taurine (B1682933) Conjugation in Bile Acid Biology
The conjugation of bile acids with the amino acid taurine is a critical step in their biological function. mthfrsupport.com.au This process, which occurs in the liver, increases the water solubility of bile acids, enhancing their ability to emulsify fats for digestion and absorption. ontosight.ai Taurine-conjugated bile acids, such as taurocholic acid and taurochenodeoxycholic acid, are more efficient at this task than their unconjugated counterparts. ontosight.ai
Beyond digestion, taurine conjugation plays a role in cholesterol homeostasis by facilitating the elimination of excess cholesterol. ontosight.ai Furthermore, these conjugated bile acids act as signaling molecules, influencing metabolic pathways through interactions with receptors like the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). e-dmj.orgontosight.ai Taurine itself is essential for numerous physiological processes, including the formation of bile salts, and its availability can influence the size and composition of the bile acid pool. biocrates.com
Definition and Classification of Taurodeoxycholic Acid Sodium Salt within the Bile Acid Pool
Taurodeoxycholic acid (TDCA) sodium salt is a taurine-conjugated form of deoxycholic acid, a secondary bile acid. caringsunshine.com It is a key component of the bile acid pool in mammals and plays a significant role in lipid digestion and cholesterol regulation. caringsunshine.com
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. nih.gov After secretion into the intestine, gut bacteria metabolize these primary bile acids into secondary bile acids. nih.gov Specifically, deoxycholic acid is formed from cholic acid by intestinal microbiota. nih.gov This deoxycholic acid is then reabsorbed and transported back to the liver, where it can be conjugated with taurine to form taurodeoxycholic acid. This process is part of the enterohepatic circulation that helps maintain a diverse and functional bile acid pool.
Bile acids are classified as either primary or secondary. Primary bile acids are synthesized directly from cholesterol in the liver, while secondary bile acids are the result of bacterial modifications of primary bile acids in the gut. nih.gov Deoxycholic acid, the precursor to taurodeoxycholic acid, is a secondary bile acid because it is formed by the action of intestinal bacteria on the primary bile acid, cholic acid. nih.gov Consequently, taurodeoxycholic acid, being a conjugate of deoxycholic acid, is also considered a derivative of a secondary bile acid. nih.govresearchgate.net
Properties of Taurodeoxycholic Acid Sodium Salt
| Property | Value |
| CAS Number | 1180-95-6 |
| Molecular Formula | C₂₆H₄₄NNaO₆S |
| Molecular Weight | 521.7 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water (20 mg/mL) |
| pKa | 1.9 |
| Critical Micelle Concentration (CMC) | 1 - 4 mM |
| Melting Point | 171 - 175 °C |
Source: sigmaaldrich.comscbt.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19?,20-,21?,22?,23+,25+,26-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-NSPKMQIZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-95-6 | |
| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Pathways and Metabolism of Taurodeoxycholic Acid Sodium Salt
Biosynthetic Origin and Hepatic Conjugation Processes
The journey of taurodeoxycholic acid begins with the synthesis of primary bile acids from cholesterol in the liver. nih.govwikipedia.org This process involves a series of enzymatic reactions, with the classical pathway initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov The primary bile acids synthesized in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govwikipedia.org
These primary bile acids are then conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) to enhance their water solubility and reduce their cytotoxicity. nih.govnih.gov In humans, conjugation with glycine is more predominant, while in mice, taurine is the primary conjugate. nih.gov This conjugation process, catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), results in the formation of conjugated primary bile acids such as taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA). nih.gov
Deoxycholic acid (DCA), the precursor to TDCA, is a secondary bile acid formed in the intestine through the 7α-dehydroxylation of cholic acid by specific gut bacteria. nih.govnih.gov This newly formed DCA is then absorbed from the intestine, travels to the liver via the portal circulation, and undergoes conjugation with taurine to form taurodeoxycholic acid. medchemexpress.com This hepatic conjugation is a critical step in the enterohepatic circulation of bile acids.
| Enzyme | Function | Location |
|---|---|---|
| Bile acid-CoA synthetase (BACS) | Activates bile acids by converting them to their CoA esters. | Hepatocyte (Liver Cell) |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Catalyzes the transfer of an amino acid (glycine or taurine) to the bile acid-CoA ester. | Hepatocyte (Liver Cell) |
Enterohepatic Circulation Dynamics of Taurodeoxycholic Acid
The enterohepatic circulation is a highly efficient process that recycles bile acids, including taurodeoxycholic acid, between the liver and the intestine. wikipedia.orgnih.gov After being synthesized and conjugated in the liver, bile acids are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. nih.govwikipedia.org
In the intestine, these conjugated bile acids aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. nih.govnih.gov As they travel down the intestinal tract, a significant portion, approximately 95%, of the bile acids are reabsorbed in the terminal ileum and colon. nih.govnih.gov This reabsorption occurs through both active and passive transport mechanisms. The reabsorbed bile acids enter the portal vein and are transported back to the liver, where they are taken up by hepatocytes to be re-secreted into the bile. nih.govresearchgate.net This recycling process occurs multiple times a day and is crucial for maintaining a stable bile acid pool of about 3-5 grams in healthy individuals. nih.gov The small fraction of bile acids that escapes reabsorption is excreted in the feces, and this loss is compensated by the de novo synthesis of bile acids in the liver. nih.gov
Microbial Biotransformations and Gut Microbiota Interplay
The gut microbiota plays a pivotal role in the metabolism and biotransformation of bile acids, including the formation and subsequent modifications of taurodeoxycholic acid. nih.govelsevier.es
The intestinal lumen is home to a complex community of microorganisms that possess a diverse array of enzymes capable of modifying bile acids. nih.govdeepdyve.com A key transformation is the deconjugation of conjugated bile acids, such as taurodeoxycholic acid, into their unconjugated forms (deoxycholic acid and taurine). nih.govnih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes found in various gut bacteria, including species of Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.govnih.gov
Another critical microbial transformation is 7α/β-dehydroxylation, which converts primary bile acids into secondary bile acids. nih.govnih.gov For instance, cholic acid is converted to deoxycholic acid by a limited number of bacterial species, primarily from the genus Clostridium. nih.gov These secondary bile acids, including deoxycholic acid which is the precursor to TDCA, are generally more hydrophobic and have different signaling properties compared to primary bile acids. nih.gov
| Transformation | Enzyme | Bacterial Genera | Substrate | Product |
|---|---|---|---|---|
| Deconjugation | Bile Salt Hydrolase (BSH) | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides | Taurocholic acid, Glycocholic acid | Cholic acid + Taurine/Glycine |
| 7α-Dehydroxylation | 7α-dehydroxylase | Clostridium | Cholic acid | Deoxycholic acid |
| Oxidation/Isomerization | Hydroxysteroid dehydrogenases (HSDHs) | Bacteroides, Eubacterium, Clostridium | Hydroxy groups of bile acids | Oxo-bile acids or epimers |
Bile acids, including taurodeoxycholic acid, are not merely substrates for microbial enzymes; they also actively shape the composition and structure of the gut microbial community. nih.govnih.gov Due to their detergent-like properties, bile acids can disrupt bacterial cell membranes, exhibiting direct antimicrobial effects. nih.gov The hydrophobicity of a bile acid is a key determinant of its antimicrobial potency, with more hydrophobic bile acids like deoxycholic acid being more potent than more hydrophilic ones like cholic acid. nih.gov
Studies have shown that the administration of bile acids can lead to significant shifts in the gut microbiota. For example, secondary bile salts have been observed to increase the Firmicutes/Bacteroidetes ratio. frontiersin.org Conversely, certain bacterial phyla, such as Firmicutes and Proteobacteria, appear to be more resistant to the effects of bile acids. nih.gov This selective pressure exerted by bile acids helps in maintaining intestinal homeostasis by controlling bacterial overgrowth and favoring the proliferation of bile acid-metabolizing bacteria. nih.govnih.gov
The relationship between the gut microbiome and the bile acid pool is a dynamic and bidirectional one. elsevier.eselsevier.es While bile acids influence the microbiota, the metabolic activities of the gut bacteria, in turn, regulate the size and composition of the host's bile acid pool. nih.govresearchgate.net
Molecular Mechanisms of Action of Taurodeoxycholic Acid Sodium Salt
Cellular Signaling Pathway Modulation
TDCA modulates several key signaling pathways, influencing cellular functions such as proliferation, inflammation, and apoptosis.
TDCA has been identified as an agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G-protein coupled receptor (GPCR). nih.gov This activation is a key mechanism through which conjugated bile acids influence cellular behavior in hepatocytes. nih.gov
Mechanism of Activation: Structural modeling suggests that S1PR2 can accommodate the binding of taurocholate (TCA), a structurally similar conjugated bile acid, and by extension, TDCA. nih.gov The activation of S1PR2 by TDCA leads to the subsequent activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) 1/2 and Akt pathways. nih.gov This has been demonstrated in primary rodent hepatocytes where the effects of conjugated bile acids on these pathways were inhibited by an S1PR2 antagonist. nih.gov
Downstream Effects: The activation of the ERK1/2 and Akt signaling pathways via S1PR2 is linked to the regulation of gene expression, cell growth, and differentiation. nih.gov Furthermore, this pathway is involved in the phosphorylation and stabilization of the small heterodimeric partner (SHP), a nuclear receptor that plays a significant role in regulating metabolic pathways in the liver. nih.gov S1PR2 activation may also influence the movement and activity of ATP-binding cassette (ABC) transporters in hepatocytes. nih.gov In the context of cholestatic conditions, the activation of the S1PR2/p38 MAPK/YAP signaling pathway by TCA has been shown to be crucial in hepatic stellate cell activation, a key process in liver fibrosis. nih.govnih.gov
Table 1: Effects of TDCA on S1PR2 Pathway Activation
| Cell Type | Downstream Effectors | Cellular Outcome |
| Primary Rodent Hepatocytes | ERK1/2, Akt | Regulation of gene expression, growth, differentiation, and metabolism nih.gov |
| Hepatic Stellate Cells | p38 MAPK, YAP | Cell activation (proliferation, migration, contraction) nih.govnih.gov |
TDCA is a known agonist of the Takeda G-protein coupled receptor 5 (TGR5), another GPCR that is widely expressed in various tissues, including the liver, intestine, and immune cells. nih.gov Taurine-conjugated bile acids like TDCA are particularly effective activators of the TGR5 pathway. nih.gov
Mechanism of Activation: TDCA activates TGR5, leading to a rise in intracellular cyclic AMP (cAMP) levels. medchemexpress.com This activation can influence a variety of downstream signaling pathways. For instance, TGR5 activation has been shown to negatively modulate NF-κB, a key regulator of inflammation. nih.govnih.gov
Downstream Effects: The activation of TGR5 by TDCA has several important physiological consequences. It can lead to the relaxation of gallbladder smooth muscle cells. mdpi.com In the context of the immune system, TGR5 activation by TDCA has been shown to increase the number of myeloid-derived suppressor cells, which can help to ameliorate sepsis. nih.govnih.gov Furthermore, TGR5 signaling is implicated in protecting against intestinal injury by increasing resistance to apoptosis and stimulating enterocyte proliferation. nih.gov In metabolic regulation, TGR5 activation is linked to improved glucose tolerance. mdpi.com
Table 2: Effects of TDCA on TGR5 Pathway Activation
| Cell/Tissue Type | Downstream Effectors/Pathways | Cellular/Physiological Outcome |
| CHO and HEK293 cells | cAMP | Agonist activity with EC50 of 0.79 µM and 0.68 µM respectively medchemexpress.com |
| Immune Cells (Macrophages) | NF-κB | Inhibition of inflammatory responses nih.govnih.gov |
| Intestinal Epithelium | - | Increased resistance to apoptosis, stimulated enterocyte proliferation nih.gov |
| Gallbladder Smooth Muscle | - | Relaxation mdpi.com |
TDCA has been shown to induce the expression of Interleukin-8 (IL-8), a pro-inflammatory chemokine, in colonic epithelial cells. nih.gov This effect is dose- and time-dependent. nih.gov
Mechanism of Induction: The mechanism by which TDCA induces IL-8 expression differs from that of the unconjugated secondary bile acid, deoxycholic acid (DCA). While DCA utilizes the IκB degradation and RelA nuclear translocation pathway, TDCA-induced IL-8 gene expression is primarily mediated through the phosphorylation of the RelA subunit of NF-κB. nih.gov This suggests distinct signaling pathways for these two bile acids in the context of intestinal inflammation. nih.gov
The actions of TDCA in intestinal epithelial cells are often mediated by calcium-dependent mechanisms. researchgate.net Bile acids can stimulate chloride secretion through calcium-activated chloride channels. caymanchem.comavantorsciences.com
Role of Intracellular Calcium: The contraction of intestinal smooth muscle, a key component of gut motility, is dependent on the influx of calcium through voltage-dependent calcium channels. researchgate.net While the direct effect of TDCA on specific calcium channels in intestinal epithelial cells requires further elucidation, the involvement of calcium signaling is a recurring theme in the physiological effects of bile acids in the gut. nih.govresearchgate.netnih.gov The absorption of calcium in the intestine itself is a complex process involving both transcellular and paracellular pathways, which are influenced by various factors. nih.govresearchgate.netnih.gov Tauroursodeoxycholic acid (TUDCA), a related bile acid, has been shown to modulate cytosolic calcium signals in hepatocytes by mobilizing intracellular stores and inducing an influx of extracellular calcium. nih.gov
TDCA can influence gastrointestinal motility through the modulation of muscarinic and histaminergic systems. researchgate.net The precise mechanisms are still under investigation, but it is known that both cholinergic (muscarinic) and histaminergic signaling play crucial roles in regulating gut function. For instance, cannabinoid receptor activation, which can influence intestinal motility, has been shown to have interactions with these systems. nih.gov
Interactions with Cellular Membranes
As a bile salt, TDCA is a biological surfactant and its interactions with cellular membranes are a fundamental aspect of its biological activity and potential toxicity. funakoshi.co.jp
Membrane Solubilization and Permeability: Bile salts can cause damage to cell membranes by solubilizing membrane lipids, leading to increased permeability and, at higher concentrations, membrane dissolution. nih.gov The hydrophobicity of a bile salt is a key determinant of its affinity for membranes and its potential to cause damage. nih.gov
Displacement and Protective Effects: Different bile salts can displace each other from membranes based on their respective binding affinities. nih.gov For example, the less hydrophobic tauroursodeoxycholate displaces the more hydrophobic taurodeoxycholate (B1243834) from vesicles only weakly. nih.gov This displacement mechanism can have protective effects, as the presence of a less damaging bile acid can reduce the membrane-disrupting effects of more toxic bile acids. nih.gov The cholesterol content of a membrane also influences its susceptibility to bile salt-induced damage, with higher cholesterol content generally providing more resistance to solubilization. nih.gov
Interaction with Lipid Bilayers: Studies using techniques like Fourier transform infrared spectroscopy have been employed to understand the structural changes that occur when molecules interact with lipid membranes. nih.gov The interaction of molecules with lipid bilayers can involve insertion into the membrane, which is often influenced by factors like pH. nih.govnih.gov
Amphipathic Nature and Surfactant Properties
Taurodeoxycholic acid sodium salt is an amphiphilic molecule, meaning it possesses both a hydrophobic (fat-soluble) and a hydrophilic (water-soluble) region. avantiresearch.comselleckchem.com Its chemical structure features a steroid nucleus that is primarily hydrophobic, while the taurine (B1682933) conjugate and the hydroxyl groups on the steroid structure provide its hydrophilic character. ontosight.ai This dual nature is the foundation of its activity as a biological surfactant or detergent. selleckchem.comnih.govnih.gov The molecule's detergent properties are crucial for its biological functions. nih.govcphi-online.com
The amphipathic character allows taurodeoxycholic acid sodium salt to position itself at the interface between lipids and aqueous environments. This property is fundamental to its role in the emulsification of fats, a process that breaks down large fat globules into smaller droplets, thereby increasing the surface area for enzymatic digestion. ontosight.ai
Solubilization of Lipids and Membrane-Bound Proteins
A key function of taurodeoxycholic acid sodium salt, stemming from its surfactant properties, is the solubilization of lipids and membrane-bound proteins. sigmaaldrich.comsigmaaldrich.commerckmillipore.comscbt.comsigmaaldrich.com This process is essential for the absorption of dietary fats and fat-soluble vitamins in the intestine. ontosight.ai By forming mixed micelles with lipids, taurodeoxycholic acid sodium salt facilitates their transport through the aqueous environment of the gut.
In a laboratory setting, this same principle is harnessed to extract and study membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. nih.gov The detergent action of taurodeoxycholic acid sodium salt can disrupt the lipid bilayer of cell membranes, allowing for the isolation of embedded proteins. nih.gov
Influence on Membrane Dynamics and Permeability
Taurodeoxycholic acid sodium salt can significantly influence the dynamics and permeability of biological membranes. nih.govacs.org Its interaction with the lipid bilayer can lead to changes in membrane fluidity and the arrangement of membrane components. researchgate.net Studies have shown that this bile salt can increase the permeability of cell membranes to various compounds. nih.govnih.gov For example, it has been demonstrated to enhance the permeation of hydrophilic and macromolecular compounds across the rabbit cornea in vitro. nih.gov This effect is attributed to its ability to transiently perturb the membrane structure. acs.org
The influence on membrane permeability is a critical aspect of its biological activity and is also a subject of interest for its potential application in drug delivery systems. ontosight.aicphi-online.com The interaction is complex and can be influenced by factors such as the composition of the membrane itself. nih.gov
Mechanism of Interaction with Brush-Border Membranes
The brush-border membrane of the intestine is a primary site of interaction for taurodeoxycholic acid sodium salt. Research has shown that the uptake of taurocholate, a related bile salt, by intestinal brush-border membrane vesicles is a sodium ion-coupled co-transport process. nih.gov This suggests a specific transport mechanism rather than simple diffusion. The interaction of bile salts with the brush-border membrane is crucial for their own absorption and for facilitating the absorption of lipids. The presence of taurodeoxycholate can lead to the release of phosphorus, phospholipids, and proteins from the intestinal membrane, indicating a direct effect on membrane integrity. nih.gov
Micelle Formation and Aggregate Structures
Primary and Secondary Micelle Formation Dynamics
The self-assembly of taurodeoxycholic acid sodium salt into micelles is a stepwise process. acs.org Initially, individual molecules (monomers) aggregate to form small primary micelles. acs.orgresearchgate.net This aggregation is primarily driven by hydrophobic interactions, where the non-polar steroid portions of the molecules cluster together to minimize their contact with water. acs.orgnih.gov
At higher concentrations, these primary micelles can further associate to form larger, secondary micelles. acs.orgnih.govmdpi.com The formation of secondary micelles is thought to be stabilized by hydrogen bonds between the hydroxyl groups on the surface of the primary micelles. acs.org The transition from primary to secondary micelles is a dynamic process influenced by factors such as concentration and the presence of other molecules. nih.gov
The formation of micelles is a critical concentration-dependent phenomenon. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). For taurodeoxycholic acid sodium salt, the CMC is reported to be in the range of 1-4 mM. sigmaaldrich.commerckmillipore.comsigmaaldrich.com Some studies suggest a two-step aggregation process with a first and second CMC, corresponding to the formation of smaller aggregates and then more stable micelles. researchgate.net
Aggregation Numbers and Structural Characteristics of Taurodeoxycholate Micelles
The aggregation number, which is the number of individual molecules in a single micelle, is a key characteristic of micellar structures. For taurodeoxycholic acid sodium salt, the aggregation number can vary depending on the conditions.
Some sources report a primary micelle aggregation number of approximately 6. sigmaaldrich.comsigmaaldrich.commerckmillipore.com However, other studies using techniques like light scattering and molecular dynamics simulations have provided more nuanced data. For instance, at the critical micellization concentration in water, the aggregation number for sodium taurodeoxycholate was found to be 3.5, which increases to 13.6 in the presence of 0.60 M NaCl. acs.org
Molecular dynamics simulations have shown that primary micelles with an aggregation number of 8–10 can form and then coalesce into secondary micelles with an aggregation number of around 19. nih.gov Static light scattering experiments have determined an aggregation number of 15.9 for sodium taurodeoxycholate in a 0.15 mol dm−3 NaCl solution. researchgate.net
The shape of taurodeoxycholate micelles is generally considered to be irregular, with some studies suggesting a sphere-like or ellipsoidal morphology. nih.gov The addition of other molecules, such as fatty acids, can lead to the formation of mixed micelles with different structural characteristics. nih.gov For example, the incorporation of saturated fatty acids can create a hydrophobic core, while unsaturated fatty acids may mix more homogeneously with the taurodeoxycholate molecules throughout the micelle. nih.gov
Table 1: Aggregation Numbers of Taurodeoxycholate Micelles
| Condition | Aggregation Number | Technique |
| General | 6 | Not specified sigmaaldrich.comsigmaaldrich.commerckmillipore.com |
| At CMC in water | 3.5 | Light Scattering acs.org |
| At CMC in 0.60 M NaCl | 13.6 | Light Scattering acs.org |
| 0.15 mol dm−3 NaCl | 15.9 | Static Light Scattering researchgate.net |
| Primary Micelles | 8-10 | Molecular Dynamics nih.gov |
| Secondary Micelles | 19 | Molecular Dynamics nih.gov |
Driving Forces for Micelle Transition: Hydrophobic Interactions
The self-assembly of taurodeoxycholic acid sodium salt (TDC) in aqueous solutions is a stepwise process that begins with the formation of small, primary micelles and progresses to larger, secondary structures. tandfonline.com Atomistic molecular dynamics simulations show that primary micelles with an aggregation number of 8–10 molecules form initially. nih.govnih.gov These smaller aggregates then coalesce to form more stable secondary micelles, which have a higher aggregation number of around 19 molecules. nih.govnih.gov
The principal driving force behind this primary-to-secondary micelle transition is hydrophobic interactions. nih.govnih.gov In the primary micellar state, a relatively large hydrophobic surface area of the TDC molecules remains exposed to the surrounding water molecules. nih.gov This exposure is energetically unfavorable. To minimize this, the primary micelles associate further, forming secondary micelles where the hydrophobic parts of the steroid nucleus are more effectively shielded from the aqueous environment. nih.gov This transition significantly decreases the solvent-accessible surface area (SASA) per molecule, highlighting the dominant role of hydrophobic forces in the formation and stabilization of both primary and secondary TDC micelles. nih.govnih.gov The reduction in SASA can be substantial, with a nearly five-fold difference observed between the smallest primary and the largest secondary micelles. nih.gov
Formation of Mixed Micelles with Fatty Acids and Hydrophobic Molecules
Taurodeoxycholic acid sodium salt micelles are crucial for the solubilization and transport of hydrophobic molecules, such as fatty acids, in the gastrointestinal tract. tandfonline.comnih.gov When fatty acids are introduced into a solution containing secondary TDC micelles, mixed micelles are formed. nih.govnih.gov The structure of these mixed micelles depends on the nature of the fatty acid.
Studies involving molecular dynamics simulations have shown distinct arrangements for saturated and unsaturated fatty acids within TDC micelles. nih.govnih.gov
Saturated Fatty Acids (e.g., Myristic acid C14:0, Stearic acid C18:0): These fatty acids are incorporated directly into the core of the micelle. The TDC molecules then arrange themselves around this fatty acid core, creating a shell on the micelle's surface. nih.govnih.gov
Unsaturated Fatty Acids (e.g., Oleic acid C18:1): In contrast, the flexible tails of unsaturated fatty acids tend to mix homogeneously with the TDC molecules throughout the entire volume of the micelle. nih.govnih.gov This creates a more fluid and integrated structure, which is particularly effective for hosting other hydrophobic molecules. nih.gov
Table 1: Characteristics of Pure and Mixed Taurodeoxycholate (TDC) Micelles
| Micelle Type | Aggregation Number | Fatty Acid Position | Structural Notes |
|---|---|---|---|
| Pure TDC | ~19 nih.govnih.gov | N/A | Secondary micelles formed from coalescence of primary micelles. |
| TDC + Saturated FA (C14:0, C18:0) | ~25 nih.gov | Incorporated into the micelle core. nih.govnih.gov | TDC molecules form a shell around the fatty acid core. nih.govnih.gov |
| TDC + Unsaturated FA (C18:1) | ~25 nih.gov | Mixed homogeneously with TDC molecules. nih.govnih.gov | Creates a fluid-like mixed micelle. nih.gov |
Competition between Divalent Cations (e.g., Calcium) and Sodium Ions in Micellar Aggregates
The composition of micellar aggregates of taurodeoxycholate can be influenced by the presence of various cations. Studies have investigated the formation of aggregates involving sodium (Na+), calcium (Ca2+), and taurodeoxycholate ions. nih.gov These investigations reveal that aggregates of varying compositions can form depending on the relative concentrations of the ions. nih.gov
There is a competitive binding relationship between divalent cations like calcium and monovalent cations like sodium for sites on the surface of bile salt micelles. nih.gov While Ca2+ does bind to the micelles, calculations based on binding coefficients show that in saline solutions, the majority of the binding sites on the micellar surface are occupied by Na+ ions. nih.gov It is estimated that even in the presence of 8 mM Ca2+, less than 10% of the surface sites are bound by calcium, with the remainder being bound by sodium. nih.gov The characteristic bilayer packing arrangement of bile salt aggregates is adaptable and can accommodate different cation-binding patterns, allowing both calcium and sodium ions to interact with the polar faces of the aggregates in distinct ways. researchgate.net
Gene Expression Regulation
Mechanisms Underlying Bile Acid-Induced Gene Expression
Bile acids, including taurodeoxycholic acid, are not merely digestive surfactants; they are also signaling molecules that actively regulate the expression of a wide array of genes. nih.govacs.org This regulation is critical for maintaining bile acid and cholesterol homeostasis. nih.gov The primary mechanism for this regulation is through the activation of nuclear hormone receptors. nih.govacs.org
The most important of these receptors is the farnesoid X receptor (FXR). nih.govnih.gov When bile acids bind to and activate FXR, it initiates a cascade of events that modulates gene transcription. nih.gov For instance, activated FXR inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol, thus providing a negative feedback mechanism. nih.govnih.gov FXR also plays a key role in regulating the transporters involved in the enterohepatic circulation of bile acids. acs.org Beyond FXR, bile acids can also interact with other nuclear receptors such as PXR (pregnane X receptor) and CAR (constitutive androstane (B1237026) receptor). acs.org
Furthermore, some bile acids can directly activate signaling pathways within cells like hepatocytes, leading to the expression of proinflammatory genes, including cytokines and chemokines, which suggests a novel mechanism of inflammation during cholestasis.
Upregulation of c-myc protein and mRNA expression in Intestinal Epithelial Cells
Research has demonstrated that taurodeoxycholic acid sodium salt can directly influence the proliferation of intestinal epithelial cells by modulating the expression of the proto-oncogene c-myc. researchgate.net The c-myc gene is a critical regulator of cell growth and proliferation, and its overexpression is implicated in various malignancies.
In studies using intestinal epithelial cell lines (IEC-6), exposure to physiological concentrations of taurodeoxycholate led to a significant increase in cell proliferation. researchgate.net This increase was accompanied by a measurable upregulation of both c-myc protein and c-myc mRNA. researchgate.net Further experiments confirmed the functional link; inhibiting the function of c-myc with specific antisense oligonucleotides prevented the cell proliferation induced by taurodeoxycholate. researchgate.net Analysis of the cell cycle showed that taurodeoxycholate treatment caused a significant increase in the proportion of cells in the S-phase (the DNA synthesis phase) and a corresponding decrease in the G1-phase, which is consistent with a pro-proliferative effect mediated by c-myc. researchgate.net
Table 2: Effect of Taurodeoxycholate on Intestinal Epithelial Cell (IEC-6) Proliferation and c-myc Expression
| Parameter | Observation | Conclusion |
|---|---|---|
| Cell Proliferation | Significantly increased after 6 days of exposure. researchgate.net | Taurodeoxycholate promotes cell growth. researchgate.net |
| Cell Cycle Phase | Significant increase in S-phase concentration; significant decrease in G1-phase. researchgate.net | The compound pushes cells toward DNA replication and division. researchgate.net |
| c-myc mRNA Expression | Increased. researchgate.net | The gene for c-myc is transcribed at a higher rate. researchgate.net |
| c-myc Protein Expression | Increased. researchgate.net | More c-myc protein is produced, driving proliferation. researchgate.net |
| Proliferation with c-myc Inhibition | Taurodeoxycholate-induced proliferation was prevented. researchgate.net | The proliferative effect is dependent on the c-myc pathway. researchgate.net |
Physiological Roles and Systems Biology of Taurodeoxycholic Acid Sodium Salt
Gastrointestinal System Function
Taurodeoxycholic acid sodium salt exerts significant influence over several key functions within the gastrointestinal tract, impacting motility, secretion, and the very structure of the intestinal epithelium.
Regulation of Colonic Motor Activity and Peristaltic Motor Complexes
Taurodeoxycholic acid (TDCA) has been shown to directly inhibit colonic motility. researchgate.netsrce.hr Studies on isolated mouse colon segments have demonstrated that TDCA, at concentrations of 100 µM and higher, significantly increases the intervals between peristaltic motor complexes (PMCs) and decreases their amplitudes. researchgate.netsrce.hrsrce.hr This inhibitory effect suggests a potential role for TDCA in slowing intestinal transit time. researchgate.netsrce.hrsrce.hr The mechanism behind this inhibition is thought to be independent of histamine (B1213489) and serotonin (B10506) pathways, as the presence of a histamine antagonist (pyrilamine) or a serotonin agonist (5-HT) did not reverse the effects of TDCA on colonic motility. researchgate.netsrce.hr
Table 1: Effect of Taurodeoxycholic Acid (TDCA) on Peristaltic Motor Complexes (PMCs) in Mouse Colon
| TDCA Concentration (µM) | Change in PMC Interval | Change in PMC Amplitude |
| 100 | Increased | Decreased |
| 200 | Increased | Decreased |
| 300 | Increased | Decreased |
| 500 | Increased | Decreased |
Source: Data compiled from studies on isolated mouse colon segments. researchgate.netsrce.hr
Modulation of Intestinal Secretion
Taurodeoxycholic acid sodium salt is a potent modulator of intestinal secretion. It has been shown to stimulate the secretion of chloride ions, which in turn drives water movement into the intestinal lumen. caymanchem.comcaymanchem.comnih.gov This effect is dose-dependent and more pronounced when the bile salt is applied to the basolateral (serosal) side of the intestinal epithelium. nih.gov At higher concentrations (≥1 mM) on the apical (luminal) side, it can increase the permeability of the monolayer, allowing the bile salt to reach the basolateral membrane and exert its secretory effect. nih.gov Furthermore, in human volunteers, intraduodenal administration of Na-taurodeoxycholate dose-dependently enhanced secretin-stimulated pancreatic secretion of volume, bicarbonate, and enzymes. nih.gov
Role in Emulsification and Absorption of Dietary Lipids
As a bile salt, taurodeoxycholic acid sodium salt is crucial for the emulsification and absorption of dietary fats. nih.govdrugbank.comwikipedia.orgselleckchem.com Bile salts act as detergents, breaking down large fat globules into smaller micelles, thereby increasing the surface area for the action of digestive enzymes like lipase. nih.govdrugbank.com This process is essential for the efficient digestion and subsequent absorption of lipids and fat-soluble vitamins. nih.gov The absorption of taurocholate itself is enhanced in the presence of lipids such as oleic acid and monoolein. nih.gov Interestingly, serum levels of taurodeoxycholic acid have been observed to increase significantly after an oral lipid tolerance test in humans, highlighting its dynamic role in lipid metabolism. caymanchem.comcaymanchem.comavantorsciences.com
Stimulation of Intestinal Epithelial Cell Proliferation
Physiological concentrations of taurodeoxycholate (B1243834) have been found to stimulate the proliferation of intestinal epithelial cells. medchemexpress.comnih.gov This proliferative effect is mediated, at least in part, through a c-myc-dependent mechanism. nih.gov Studies using intestinal epithelial cell lines (IEC-6 and Caco-2) have shown that taurodeoxycholate treatment leads to an increase in the S-phase and a decrease in the G1-phase of the cell cycle, indicating progression through cell division. nih.gov This suggests that bile salts like taurodeoxycholate can have a beneficial effect on the intestinal mucosa by promoting its growth and maintenance. nih.gov However, it is important to note that other studies have shown that another bile acid, taurochenodeoxycholic acid (TCDCA), can inhibit intestinal epithelial cell proliferation and induce apoptosis. nih.gov
Table 2: Effect of Taurodeoxycholate on Intestinal Epithelial Cell Cycle
| Cell Cycle Phase | Effect of Taurodeoxycholate |
| G1-phase | Decreased concentration |
| S-phase | Increased concentration |
Source: Findings from studies on IEC-6 and Caco-2 cell lines. nih.gov
Contribution to Chloride Ion Secretion via Ca-activated Chloride Ion Channels and CFTR
Taurodeoxycholic acid stimulates chloride ion secretion in epithelial cells through a mechanism involving both calcium-activated chloride channels (CaCCs) and the cystic fibrosis transmembrane conductance regulator (CFTR). caymanchem.comcaymanchem.comavantorsciences.com When applied to the basolateral side of airway epithelial cell monolayers, taurodeoxycholic acid triggers this secretory response. caymanchem.comcaymanchem.com The process is initiated by an increase in intracellular free calcium, which then activates the chloride channels. nih.gov This pathway is distinct from cyclic AMP or cyclic GMP-mediated secretion. nih.gov The CFTR, an ion channel regulated by cAMP-dependent phosphorylation, is a key player in chloride and bicarbonate secretion in various epithelial tissues, including the gastrointestinal system. nih.gov
Hepatic Metabolic Processes
The liver is a central hub for the metabolism of taurodeoxycholic acid, where it influences several key functions.
The hydrophilic/hydrophobic properties of bile salts influence their effects on bile flow and lipid secretion. nih.gov Taurodeoxycholic acid, being a more hydrophobic bile acid, can have different effects compared to more hydrophilic bile acids like tauroursodeoxycholic acid (TUDCA). For instance, in human studies, taurohyodeoxycholic acid was found to stimulate greater cholesterol and phospholipid secretion compared to TUDCA. nih.gov
Bile acids are intrinsically linked to cholesterol metabolism as they are derived from cholesterol catabolism. hmdb.cahmdb.ca They are crucial regulators of the enzymes involved in cholesterol homeostasis. hmdb.cahmdb.ca Taurodeoxycholic acid participates in the enterohepatic circulation, a process where bile acids are recycled between the liver and intestine, which is vital for maintaining cholesterol balance. hmdb.cahmdb.ca
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key sensor of bile acid levels and plays a central role in regulating both bile acid and cholesterol metabolism. nih.govresearchgate.net Activation of FXR by bile acids leads to a negative feedback loop that suppresses the synthesis of new bile acids from cholesterol by down-regulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process. nih.govyoutube.com While some bile acids are potent FXR agonists, others, like ursodeoxycholic acid (UDCA) and its taurine (B1682933) conjugate, can have antagonistic effects on FXR. nih.govnih.gov This antagonistic action can lead to an increase in bile acid synthesis, which in turn consumes hepatic cholesterol. nih.gov This depletion of hepatic cholesterol can then trigger an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the key enzyme in cholesterol synthesis. nih.gov
A study on hyperlipidemic mice showed that tauroursodeoxycholic acid (TUDCA), a related compound, could downregulate total cholesterol and low-density lipoprotein cholesterol (LDL-C) while upregulating high-density lipoprotein cholesterol (HDL-C). nih.gov This suggests that bile acids like taurodeoxycholic acid can significantly impact systemic cholesterol levels.
The primary and well-established function of bile acids is their role as detergents in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. hmdb.cahmdb.canih.gov Taurodeoxycholic acid, with its amphipathic nature, meaning it has both water-soluble and fat-soluble regions, is essential for the emulsification of dietary lipids. nih.gov This process increases the surface area of fat globules, allowing for efficient digestion by lipases. nih.gov
Following digestion, taurodeoxycholic acid helps to form mixed micelles, which are small aggregates that solubilize the products of lipid digestion, such as fatty acids and monoglycerides, facilitating their transport across the unstirred water layer to the surface of the enterocytes for absorption. nih.govnih.gov The unique detergent properties of bile acids are indispensable for the intestinal absorption of hydrophobic nutrients. hmdb.cahmdb.ca Studies have shown that serum levels of taurodeoxycholic acid increase significantly after the ingestion of lipids, highlighting its direct involvement in the process of lipid absorption. caymanchem.com
Table 1: Effects of Taurodeoxycholic Acid on Hepatic and Intestinal Processes
| Process | Effect of Taurodeoxycholic Acid | Key Mechanisms | References |
| Bile Flow and Composition | Modulates bile flow and increases biliary secretion of phospholipids. | Influences the ionic composition of bile; dependent on hydrophilic/hydrophobic properties. | nih.gov, nih.gov |
| Cholesterol Homeostasis | Participates in the regulation of cholesterol levels. | Acts on the farnesoid X receptor (FXR) to influence bile acid and cholesterol synthesis. | hmdb.ca, hmdb.ca, nih.gov |
| Lipid Absorption | Essential for the digestion and absorption of dietary fats. | Acts as a detergent to emulsify fats and form mixed micelles for nutrient transport. | hmdb.ca, hmdb.ca, nih.gov |
Broader Cellular and Systemic Effects (Mechanistic Focus)
Beyond its roles in digestion and hepatic metabolism, taurodeoxycholic acid and its related compounds exert a range of effects on other cellular and systemic processes.
Recent research has uncovered the anti-inflammatory potential of certain bile acids. Tauroursodeoxycholic acid (TUDCA), a closely related hydrophilic bile acid, has demonstrated significant anti-inflammatory effects. nih.gov Studies have shown that TUDCA can suppress inflammation in various models, including neuroinflammation. nih.govnih.gov
The anti-inflammatory actions of bile acids are mediated through several cellular pathways. One key mechanism involves the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.gov TUDCA is an agonist for this receptor, and its binding to GPBAR1 on immune cells like microglia can lead to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the expression of inflammatory markers, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory ones. nih.gov
Furthermore, some bile acids can inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. researchgate.net Studies with taurocholic acid and glycocholic acid have shown that they can inhibit inflammation in lipopolysaccharide (LPS)-stimulated models, and this effect is associated with the activation of FXR signaling. nih.gov
A growing body of evidence points to the neuroprotective effects of hydrophilic bile acids like TUDCA. chemicalbook.comnih.gov These properties are attributed to a variety of mechanisms that protect neurons from damage and death.
One of the primary neuroprotective mechanisms is the inhibition of apoptosis, or programmed cell death. stemcell.comnih.gov TUDCA has been shown to interfere with the mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn inhibits the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis. stemcell.comnih.gov
Another crucial mechanism is the attenuation of endoplasmic reticulum (ER) stress. chemicalbook.comstemcell.com The ER is involved in protein folding, and its dysfunction can lead to the accumulation of unfolded proteins, triggering a stress response that can culminate in cell death. TUDCA acts as a chemical chaperone, helping to stabilize protein conformation and alleviate ER stress. chemicalbook.com
Additionally, TUDCA has been shown to reduce oxidative stress and exert anti-neuroinflammatory actions, further contributing to its neuroprotective profile. chemicalbook.comnih.gov In models of neuroinflammation, TUDCA can modulate the activity of microglia, the resident immune cells of the central nervous system, shifting them from a pro-inflammatory to an anti-inflammatory phenotype. nih.gov Some studies suggest that the neuroprotective effects of TUDCA may also be mediated through the activation of the Akt signaling pathway, which is involved in cell survival and proliferation. nih.govresearchgate.net
Table 2: Mechanistic Overview of Taurodeoxycholic Acid's Broader Effects
| Systemic Effect | Underlying Cellular Pathway/Mechanism | Key Molecular Players | References |
| Anti-inflammatory | Activation of GPBAR1/TGR5 signaling; Inhibition of NF-κB pathway. | GPBAR1, cAMP, PKA, NF-κB. | nih.gov, researchgate.net, nih.gov |
| Neuroprotection | Inhibition of apoptosis; Attenuation of ER stress; Reduction of oxidative stress; Modulation of neuroinflammation; Activation of Akt signaling. | Bax, Cytochrome c, Caspases, Akt. | stemcell.com, chemicalbook.com, nih.gov, nih.gov, nih.gov |
Modulation of Cellular Apoptosis and Proliferation
Taurodeoxycholic acid sodium salt (TDCA) exhibits a complex and often cell-type-dependent role in regulating fundamental cellular processes such as proliferation and apoptosis. Research indicates that TDCA can act as both a promoter of cell growth and a modulator of programmed cell death, largely influenced by the cellular context and physiological or pathological conditions.
In intestinal epithelial cells, TDCA has been shown to stimulate proliferation and protect against apoptosis. nih.gov Studies using rat intestinal epithelial cell lines (IEC-6 and Caco-2) have demonstrated that exposure to physiological concentrations of TDCA leads to a significant increase in cell proliferation. nih.gov This pro-proliferative effect is linked to the modulation of the cell cycle, specifically by increasing the percentage of cells in the S-phase and decreasing the percentage in the G1-phase. nih.gov The underlying mechanism for this enhanced proliferation involves the upregulation of c-myc protein and mRNA expression. nih.gov The inhibition of c-myc function was found to prevent the cell proliferation induced by TDCA, confirming its mediatory role in this process. nih.gov
Furthermore, in the same intestinal cell models, TDCA demonstrated a protective effect against apoptosis induced by external stimuli. nih.gov While TDCA itself did not induce apoptosis, it provided resistance to apoptosis triggered by Tumor Necrosis Factor-alpha (TNF-α) and cycloheximide. nih.govnih.gov This anti-apoptotic function is mediated through the activation of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Inhibition of NF-κB activation reversed the pro-proliferative effects of TDCA and made the cells susceptible to TNF-α-induced apoptosis. nih.gov These findings suggest a beneficial role for TDCA in maintaining mucosal integrity and promoting repair following injury. nih.gov
Conversely, in the context of cancer cells, the effects of TDCA on cell fate can be different. A study investigating various bile acids on a human T leukemia cell line (Jurkat cells) found that TDCA, along with other tested bile acids, induced a delay in cell cycle progression. drugbank.comnih.gov However, unlike deoxycholic acid which markedly induced apoptosis, the primary effect of TDCA on these leukemia cells was the induction of necrosis. drugbank.com This highlights that the specific cellular response to TDCA can vary significantly between normal and cancerous cell lines.
Another dimension to TDCA's role in cell proliferation is its influence on immune cells. In a mouse model of sepsis, TDCA was found to increase the number of granulocytic myeloid-derived suppressor cells (MDSCs). nih.gov These particular MDSCs were shown to be more effective at suppressing T-cell proliferation, suggesting an immunomodulatory role for TDCA that can indirectly affect the proliferation of immune cell populations. nih.gov
The following table summarizes key research findings on the effects of Taurodeoxycholic Acid Sodium Salt on cellular apoptosis and proliferation.
| Cell Type | Concentration | Observed Effect | Key Molecular Mediators | Citation |
| Rat Intestinal Epithelial Cells (IEC-6) | 0.05 to 1 mmol/L | Increased cell proliferation; No induction of apoptosis. | c-myc | nih.gov |
| Rat Intestinal Epithelial Cells (IEC-6) | Not specified | Stimulated proliferation; Protected against TNF-α-induced apoptosis. | NF-κB | nih.gov |
| Human T Leukemia Cells (Jurkat) | Not specified | Induced delay in cell cycle progression; Primarily induced necrosis, not apoptosis. | Not specified | drugbank.comnih.gov |
| Mouse Myeloid-Derived Suppressor Cells | Not specified | Increased the number of these cells, which in turn suppress T-cell proliferation. | Not specified | nih.gov |
Methodologies for Investigating Taurodeoxycholic Acid Sodium Salt
Analytical Techniques for Quantification and Characterization
Precise quantification and detailed characterization of taurodeoxycholic acid sodium salt are fundamental to research in this field. Advanced analytical methods enable scientists to study its molecular structure, interactions, and aggregation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Micelle Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular interactions and self-assembly of taurodeoxycholic acid sodium salt into micelles. nih.govjst.go.jp One- and two-dimensional NMR techniques provide detailed insights into the structure and dynamics of these aggregates in solution. nih.gov
Studies using 1H-NMR can identify the specific protons involved in intermolecular interactions during micelle formation. nih.govjst.go.jp For taurodeoxycholate (B1243834), rotating-frame nuclear Overhauser effect spectroscopy (ROESY) analyses have revealed the nature of micelle formation, indicating that the key protons contributing to hydrophobic interactions are the methyl protons at positions 18 and 19. nih.govjst.go.jp
Further investigations using nuclear Overhauser effect spectroscopy (NOESY) and ROESY have helped to estimate the partial structures of taurodeoxycholate micelles. nih.gov Unlike some other bile salts that primarily exhibit back-to-back association, taurodeoxycholate micelles are characterized by a back-to-face association. nih.gov This is attributed to the relatively hydrophobic nature of the "face" of the taurodeoxycholate molecule. nih.gov The stabilization of this back-to-face structure is thought to be due to close contact between the convex back and concave face of the bile salt molecules. nih.gov
| NMR Technique | Application in Taurodeoxycholic Acid Sodium Salt Research | Key Findings |
| 1H-NMR | Identification of protons in molecular interactions and micelle formation. nih.govjst.go.jp | Methyl protons at positions 18 and 19 are key for hydrophobic interactions. nih.govjst.go.jp |
| ROESY | Characterization of micelle formation type. nih.govjst.go.jp | Indicates a back-to-face association in micelle structure. nih.gov |
| NOESY | Estimation of partial micelle structures. nih.gov | Provides data on intermolecular cross-peaks to determine micellar arrangement. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Profiling
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standards for the quantification and profiling of bile acids, including taurodeoxycholic acid sodium salt, in biological samples. thermofisher.comnih.gov These methods offer high sensitivity, specificity, and the ability to separate and identify structurally similar bile acid isomers. nih.gov
LC-MS/MS methods have been developed for the simultaneous measurement of multiple bile acid species in serum and other biological matrices. thermofisher.comnih.govresearchgate.net These techniques typically involve a protein precipitation step for sample preparation, followed by separation on a reverse-phase column, such as a C18 column. sigmaaldrich.comuab.edu Detection is often performed using negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. sigmaaldrich.com For taurine-conjugated bile acids like taurodeoxycholate, a characteristic fragment ion at m/z 80 (SO3-) is often monitored. thermofisher.com
The development of high-throughput LC-MS/MS methods has significantly increased the efficiency of bile acid analysis, allowing for the processing of large numbers of samples, which is particularly valuable in microbiome-related research. researchgate.net
| LC-MS Parameter | Typical Conditions for Taurodeoxycholic Acid Sodium Salt Analysis |
| Chromatography | Reverse-phase liquid chromatography (e.g., C18 column). sigmaaldrich.comuab.edu |
| Ionization | Negative Electrospray Ionization (ESI-). sigmaaldrich.com |
| Detection Mode | Multiple Reaction Monitoring (MRM). sigmaaldrich.com |
| Parent Ion (MH-) | Varies depending on the specific salt form. mac-mod.com |
| Daughter/Transition Ion | m/z 124.1 or m/z 80 (SO3-). thermofisher.commac-mod.com |
Spectrophotometric Methods for Aggregation Studies
Spectrophotometric methods are employed to study the aggregation behavior of bile salts like taurodeoxycholic acid sodium salt. These techniques can monitor changes in the solution's optical properties as micelles form. For instance, the concentration of a bile salt in an eluate can be continuously monitored using an absorbance detector at a specific wavelength, such as 220 nm, to investigate aggregation patterns. acs.org
In Vitro Experimental Models
In vitro models are indispensable for studying the cellular and physiological effects of taurodeoxycholic acid sodium salt in a controlled environment. These systems allow researchers to dissect specific mechanisms of action without the complexities of a whole organism.
Use in Cell Culture Systems for Studying Cellular Responses and Interactions
Cell culture systems are widely used to investigate the direct effects of taurodeoxycholic acid sodium salt on various cell types. For example, it has been studied in airway epithelial cell monolayers (Calu-3) to examine its role in ion secretion. avantorsciences.comcaymanchem.com In these cells, taurodeoxycholic acid applied to the basolateral side stimulates chloride ion secretion through both calcium-activated chloride ion channels and the cystic fibrosis transmembrane conductance regulator (CFTR). avantorsciences.comcaymanchem.com
Furthermore, taurodeoxycholic acid sodium salt is utilized in cell culture models to explore its potential as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress. mdpi.com Studies have also investigated its effects on intestinal cell models, such as Caco-2 cells, to understand its impact on intestinal barrier function and bile acid reuptake. nih.gov For instance, research has shown that certain substances can inhibit the transport of taurocholic acid across a Caco-2 cell layer, providing insights into potential interactions in the gut. nih.gov
| Cell Line | Area of Investigation | Observed Effect of Taurodeoxycholic Acid Sodium Salt |
| Calu-3 (Airway Epithelial) | Ion secretion. avantorsciences.comcaymanchem.com | Stimulates chloride ion secretion via Ca-activated chloride channels and CFTR. avantorsciences.comcaymanchem.com |
| Caco-2 (Intestinal Epithelial) | Intestinal bile acid reuptake. nih.gov | Used as a model to study the transport and potential inhibition of bile acid reuptake. nih.gov |
Isolated Organ Preparations (e.g., Perfused Liver, Isolated Intestine) for Physiological Studies
Isolated organ preparations provide a bridge between cell culture and in vivo studies, allowing for the investigation of physiological responses in an intact organ. The perfused rat liver model has been used to study the influence of bile salts on hepatic metabolism and transport processes. For example, infusions of sodium taurocholate into a perfused liver were shown to increase the hepatic uptake and biliary excretion of other compounds. nih.gov
Similarly, isolated intestinal segments have been utilized to examine the effects of taurodeoxycholic acid on colonic motor activity. Studies using isolated mouse colon segments have demonstrated that this bile salt can influence the amplitude and interval of propagating motor complexes, indicating a direct effect on intestinal motility. researchgate.net
Model Membrane Systems for Lipid-Bile Salt Interactions
Model membrane systems are indispensable tools for dissecting the intricate interactions between lipids and bile salts like TDCA. These systems, ranging from simple liposomes to complex supported lipid bilayers, allow researchers to control the lipid composition and physical state, providing a simplified environment to study the fundamental principles of these interactions.
One common approach involves the use of liposomal vesicles. Studies have utilized dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylcholine (DMPC) vesicles to investigate the effects of TDCA. researchgate.net It has been observed that submicellar concentrations of TDCA can induce hydration of the lipid bilayer into the core region. researchgate.net The efficiency of this hydration effect varies among different bile salts, with the order being NaDC > NaC > NaGDC > NaTDC > NaGC > NaTC for both DPPC and DMPC vesicles. researchgate.net
The interaction of TDCA with lipid membranes is also influenced by the presence of other molecules like cholesterol. Research has shown that the addition of tauroursodeoxycholate to TDCA can suppress the dissolution of phospholipid from cholesterol-rich vesicles, a protective effect observed at high membrane cholesterol-to-phospholipid ratios. nih.gov This suggests that membrane composition is a critical determinant of how bile salts interact with and potentially disrupt cell membranes. nih.gov
Furthermore, the physical state of the lipid bilayer, whether in a gel or liquid crystalline phase, affects its interaction with bile salts. researchgate.net Techniques such as isothermal titration calorimetry (ITC) are employed to characterize the thermodynamics of these interactions, revealing details about binding affinity and enthalpy changes. nih.gov Supported bilayer lipid membranes (s-BLMs) also serve as a valuable model, allowing for the investigation of TDCA interactions using electrochemical methods like cyclic voltammetry and AC impedance spectroscopy. sioc-journal.cn
The table below summarizes key findings from studies using model membrane systems to investigate TDCA-lipid interactions.
| Model System | Key Findings | Citations |
| DPPC/DMPC Vesicles | TDCA induces hydration of the lipid bilayer core. | researchgate.net |
| Cholesterol-Phospholipid Vesicles | Tauroursodeoxycholate reduces TDCA-induced membrane dissolution in cholesterol-rich vesicles. | nih.gov |
| Dipalmitoylphosphatidylcholine (DPPC) Vesicles | The insertion and diffusion of bile salts like sodium taurocholate into the DPPC membrane is a slow process influenced by the lipid's physical state. | researchgate.net |
| Supported Bilayer Lipid Membranes (s-BLMs) | Electrochemical methods can be used to study the interaction between TDCA and lipid bilayers. | sioc-journal.cn |
In Vivo Animal Models
In vivo animal models are essential for understanding the physiological effects of TDCA in a complex, whole-organism setting. These models allow for the investigation of its impact on various organ systems and biological processes.
Mouse models have been instrumental in elucidating the effects of TDCA on gastrointestinal (GI) motility. Studies have shown that TDCA can inhibit colonic motility in mice by increasing the intervals and decreasing the amplitudes of propagating myoelectric complexes (PMCs). srce.hrresearchgate.net This inhibitory effect appears to be dose-dependent. srce.hr The mechanism behind this inhibition is thought to be a direct action on the colon, potentially slowing intestinal transit time. srce.hr However, there is some conflicting evidence, with other studies suggesting that TDCA might increase motility under certain conditions. srce.hr
Dietary supplementation with TDCA has also been shown to have protective effects on the intestinal mucosa in mice. nih.gov In a model of lipopolysaccharide (LPS)-induced intestinal injury, mice supplemented with TDCA exhibited decreased intestinal apoptosis, increased enterocyte proliferation, and greater villus length, ultimately leading to improved survival. nih.gov
The table below presents findings from gastrointestinal motility studies in mouse models.
| Study Focus | Key Findings | Citations |
| Colonic Motility | TDCA inhibits colonic motility by altering propagating myoelectric complexes. | srce.hrresearchgate.net |
| Intestinal Injury | Dietary TDCA supplementation protects against LPS-induced intestinal injury and improves survival. | nih.gov |
Rat models are frequently used to investigate the influence of TDCA on liver and kidney function. In isolated perfused rat liver systems, TDCA has been shown to influence the hepatic metabolism and biliary secretion of phosphatidylcholine. nih.gov Specifically, livers perfused with TDCA exhibited higher biliary secretion of both labeled and unlabeled phosphatidylcholine compared to those perfused with tauroursodeoxycholate. nih.gov This suggests that the physicochemical properties of bile salts significantly impact hepatic lipid metabolism. nih.gov
Studies have also demonstrated that TDCA is hydroxylated to sodium taurocholate by the rat liver. nih.gov In terms of renal function, research on rat models has explored the metabolic responses of the kidneys to various stimuli, providing a basis for understanding how substances like TDCA might affect renal physiology. nih.gov While direct studies on TDCA's effect on renal function in these specific models were not detailed in the provided context, the established models are suitable for such investigations.
The table below summarizes findings from hepatic and renal function studies in rat models.
| Organ System | Key Findings | Citations |
| Hepatic Function | TDCA perfusion increases biliary phosphatidylcholine secretion and influences hepatic glycerolipid metabolism. | nih.gov |
| Hepatic Metabolism | The rat liver hydroxylates TDCA to sodium taurocholate. | nih.gov |
Investigating the effects of TDCA on intestinal absorption and permeability is crucial for understanding its role as a potential absorption enhancer for other drugs. Various models are employed for this purpose, including in vitro cell culture systems and ex vivo intestinal tissue models.
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, is a widely used in vitro model for predicting intestinal drug permeability. youtube.com Studies have shown that TDCA can enhance the intestinal absorption of certain compounds, such as salmon calcitonin. nih.gov The mechanism of this enhancement is thought to involve the extraction of membrane proteins or lipids, membrane fluidization, and the formation of reverse micelles within the membrane. nih.gov
Secondary bile acids, including deoxycholic acid (a precursor to TDCA), have been shown to increase the paracellular permeability of Caco-2 cell monolayers. nih.gov This is evidenced by a decrease in transepithelial electrical resistance (TEER) and an increased flux of molecules like mannitol (B672) across the cell layer. nih.gov
Ex vivo models, such as the everted gut sac and the Ussing Chamber, utilize segments of rat intestine to evaluate drug absorption. wuxiapptec.com These models have the advantage of retaining the mucus layer and providing a more physiologically relevant environment than cell culture models. wuxiapptec.com
The table below outlines models used for studying intestinal absorption and permeability.
| Model | Application | Key Findings Related to Bile Salts | Citations |
| Caco-2 Cell Monolayers | Predicting intestinal drug permeability and studying absorption enhancement. | TDCA can enhance the absorption of other drugs. Secondary bile acids increase paracellular permeability. | youtube.comnih.govnih.gov |
| Everted Gut Sac/Ussing Chamber | Evaluating drug absorption in different intestinal segments. | These models provide a more physiologically relevant environment for absorption studies. | wuxiapptec.com |
Computational and Simulation Approaches
Computational and simulation methods, particularly molecular dynamics (MD) simulations, offer a powerful lens to examine the behavior of TDCA at the atomic level. These approaches provide insights into processes that are difficult to observe experimentally.
Atomistic molecular dynamics simulations have been employed to study the spontaneous aggregation of TDCA into micelles in aqueous solutions. These simulations reveal a hierarchical process where primary micelles with a small aggregation number (around 8-10 molecules) form initially and then coalesce to form larger secondary micelles. nih.govnih.gov This transition is primarily driven by hydrophobic interactions between the steroid rings of the TDCA molecules. nih.govacs.org
Simulations have also explored the formation of mixed micelles, where TDCA co-aggregates with other molecules, such as fatty acids. nih.gov The structure of these mixed micelles depends on the nature of the fatty acid. Saturated fatty acids tend to be incorporated into the core of the micelle, with TDCA molecules forming a shell around them. nih.gov In contrast, unsaturated fatty acids mix more homogeneously with TDCA throughout the micelle. nih.gov
These computational studies provide valuable molecular-level information that complements experimental findings on micelle formation and structure. researchgate.net
The table below summarizes key findings from molecular dynamics simulations of TDCA.
| Simulation Focus | Key Findings | Citations |
| Micelle Aggregation | TDCA forms primary micelles that coalesce into secondary micelles, driven by hydrophobic interactions. | nih.govnih.govacs.org |
| Mixed Micelle Formation | The structure of mixed micelles with fatty acids depends on the saturation of the fatty acid. | nih.gov |
Molecular Docking for Interaction with Biopolymers
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or biopolymer), forming a stable complex. unipd.it This biomolecular simulation is instrumental in elucidating the mechanisms of molecular recognition and exploring the relationship between a molecule's structure and its interactions. unipd.it In the context of Taurodeoxycholic Acid Sodium Salt, molecular docking serves as a powerful tool to investigate its binding modes and affinities with various biopolymers, such as proteins.
The general methodology for molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (Taurodeoxycholic Acid Sodium Salt) and the biopolymer are obtained. These structures can be sourced from databases like PubChem for the ligand and the Protein Data Bank (PDB) for the protein. nih.gov Computational software, such as AutoDock and AutoDockTools, is then employed to prepare these molecules for the simulation. nih.govnih.gov This preparation includes adding hydrogen atoms, assigning partial charges, and defining the flexible parts of the ligand.
A "grid box" is then defined on the receptor protein, specifying the region where the docking simulation will be performed, which typically encompasses the active or binding site. The docking algorithm, like AutoDock Vina, then systematically explores various conformations and orientations of the ligand within this grid box, calculating the binding affinity for each pose using a scoring function. nih.gov The result is a set of predicted binding poses ranked by their binding energy, with the lowest energy conformation representing the most stable and likely binding mode. nih.gov Post-docking analysis, often visualized with software like PyMol or Discovery Studio, is used to examine the specific interactions between the ligand and the biopolymer. nih.govnih.gov
Research has utilized molecular docking to clarify the binding mechanisms of bile salts with proteins. For instance, in a study investigating the interaction between different bile salts and ovalbumin, molecular docking was used to predict the binding sites and interaction forces. nih.gov Although this specific study focused on related bile salts like sodium taurocholate and sodium deoxycholate, the principles and methodologies are directly applicable to studying Taurodeoxycholic Acid Sodium Salt. The simulations revealed that bile salts interact with specific amino acid residues in the protein, and the binding affinity can be quantified. nih.gov Such studies have demonstrated that more hydrophobic bile salts tend to be more effective at micellization. nih.gov
The table below summarizes the key interactions identified in molecular docking studies of bile salts with proteins, which are expected to be similar for Taurodeoxycholic Acid Sodium Salt.
| Interaction Type | Interacting Components |
| Hydrogen Bonds | The hydroxyl and sulfonic acid groups of the bile salt with polar amino acid residues of the protein. |
| Hydrophobic Interactions | The steroid backbone of the bile salt with nonpolar amino acid residues. |
| Salt Bridges | The negatively charged sulfonic acid group of the bile salt with positively charged amino acid residues (e.g., Arginine). unipd.it |
The following table outlines the typical software and tools used in the molecular docking workflow for studying bile salt-biopolymer interactions.
| Step | Tool/Software | Purpose |
| Ligand & Receptor Preparation | PubChem, Protein Data Bank (PDB) | Obtaining 3D structures. nih.gov |
| Docking Simulation | AutoDock, AutoDock Vina | Preparing molecules and running the docking simulation. nih.govnih.gov |
| Interaction Analysis | PLIP, PyMol, Discovery Studio | Predicting interaction forces and visualizing binding modes. nih.govnih.gov |
Comparative Studies of Taurodeoxycholic Acid Sodium Salt with Other Bile Acid Conjugates
Comparison with Other Taurine-Conjugated Bile Acids (e.g., Taurocholic Acid, Taurochenodeoxycholic Acid, Tauroursodeoxycholic Acid)
The family of taurine-conjugated bile acids, while sharing the same amino acid moiety, displays a spectrum of behaviors in biological systems.
The ability of bile acids to form micelles is crucial for their role in fat digestion and absorption. This property is defined by the critical micelle concentration (CMC), the concentration at which bile acid monomers begin to aggregate into micelles. The structure of the bile acid nucleus significantly influences the CMC. psu.edu
Studies have shown that taurodeoxycholic acid and taurocholate can form gels in aqueous solutions in the presence of sodium and hydrogen ions, a phenomenon that can affect experimental reproducibility. nih.gov The protonation constants of these two bile acids also differ, with taurodeoxycholic acid showing a higher propensity for protonation than taurocholate. nih.gov Furthermore, atomistic molecular dynamics simulations have revealed that taurodeoxycholate (B1243834) forms primary micelles that can then coalesce into larger secondary micelles. researchgate.net
Table 1: Comparative Properties of Taurine-Conjugated Bile Acids
| Bile Acid | Number of Hydroxyl Groups | Relative Hydrophobicity | Critical Micelle Concentration (CMC) |
|---|---|---|---|
| Taurocholic Acid | 3 | Lower | Higher |
| Taurochenodeoxycholic Acid | 2 | Higher | Lower |
| Taurodeoxycholic Acid | 2 | Higher | Lower |
This table provides a generalized comparison. Exact CMC values can vary based on experimental conditions such as temperature, pH, and ionic strength.
Taurine-conjugated bile acids are known to stimulate bile flow, a process known as choleresis. However, the extent and even the mechanisms can differ. For instance, in hamsters, taurine (B1682933) administration was found to increase the bile acid pool size, enhance bile flow, and increase the excretion rate of bile acids. nih.gov
A comparative study in rats, dogs, and rabbits revealed species-specific responses to taurodeoxycholic acid and taurocholic acid. In dogs, both bile salts had similar effects on bile flow and composition. nih.gov In rats, however, the relationship between bile flow and the secretion rate of taurodeoxycholic acid was not always direct. nih.gov This was attributed to the fact that the rat liver can hydroxylate taurodeoxycholic acid to form taurocholic acid, a metabolic conversion not observed in dogs. nih.govnih.gov
Furthermore, a study comparing taurocholate and taurochenodeoxycholate with taurodehydrocholate (a non-micelle-forming bile salt) in hamsters showed that all three increased the maximal secretion rate of sulfobromophthalein (B1203653) (BSP), a marker for biliary transport, to a similar extent. nih.gov This suggests that micelle formation may not be the primary determinant for the enhanced biliary transport of certain organic anions. nih.gov
Bile salts are recognized for their ability to enhance the absorption of various drugs and molecules across intestinal epithelia. This effect is linked to their ability to increase the fluidity of cell membranes. nih.gov The potency of this effect often correlates with the hydrophobicity of the bile acid.
The more hydrophobic dihydroxy bile salts, such as taurodeoxycholic acid, are generally more effective at increasing intestinal permeability than the more hydrophilic trihydroxy bile salts like taurocholic acid. nih.gov However, this increased efficacy can also be associated with greater membrane disruption.
Interestingly, taurodeoxycholic acid and its unconjugated form, deoxycholic acid, can induce different signaling pathways in colonic epithelial cells. nih.gov While both can induce the expression of interleukin-8 (IL-8), a pro-inflammatory cytokine, they appear to do so through different mechanisms of NF-κB activation. nih.gov Deoxycholic acid primarily utilizes a pathway involving IκBα degradation, whereas taurodeoxycholic acid-induced IL-8 expression is correlated with RelA phosphorylation. nih.gov These distinct molecular actions may have different implications for intestinal inflammation and disease. nih.gov
Species-Specific Variations in Bile Acid Composition and Metabolism
The composition of the bile acid pool and the metabolic pathways for their synthesis and transformation vary significantly among different animal species. researchgate.netnih.gov These differences can have profound implications for physiological studies and the extrapolation of animal data to humans.
In humans, bile acids are primarily conjugated with glycine (B1666218) and taurine, with a higher proportion of glycine conjugates. nih.gov In contrast, mice predominantly use taurine for conjugation. mdpi.com The primary bile acids also differ; humans synthesize cholic acid and chenodeoxycholic acid, while mice synthesize cholic acid and muricholic acids.
A comprehensive analysis across six species (including mammals and poultry) highlighted distinct bile acid profiles. mdpi.com For example, taurodeoxycholic acid showed significant variations in abundance across species, with pigs having the highest content. mdpi.comresearchgate.net
Metabolic pathways such as hydroxylation, sulfation, and glucuronidation also show marked species differences. researchgate.netnih.gov For instance, sulfation is a major metabolic pathway in humans and chimpanzees but is minor in other species like rats and mice. nih.govnih.gov Amidation is primarily with glycine in humans, minipigs, and rabbits, but with taurine in dogs, hamsters, rats, and mice. nih.gov These variations underscore the importance of selecting appropriate animal models in bile acid research.
Table 2: Predominant Amidation of Bile Acids in Various Species
| Species | Predominant Amino Acid Conjugate |
|---|---|
| Human | Glycine nih.govnih.gov |
| Chimpanzee | Taurine nih.gov |
| Dog | Taurine nih.govnih.gov |
| Minipig | Glycine nih.govnih.gov |
| Rabbit | Glycine nih.govnih.gov |
| Hamster | Glycine nih.gov |
| Rat | Taurine nih.govnih.gov |
Structure-Activity Relationship Investigations in Bile Acid Functions
The biological activities of bile acids are intricately linked to their molecular structure. The number, position, and orientation (α or β) of hydroxyl groups on the steroid nucleus, as well as the properties of the side chain, are key determinants of their function.
Lipophilicity is a critical property that influences many biological actions of bile acids. A study evaluating the lipophilicity of various bile acids found the following order for both unconjugated and glycine-conjugated forms: deoxycholic acid > chenodeoxycholic acid > ursodeoxycholic acid > cholic acid. researchgate.net This order generally reflects the decreasing hydrophobicity with an increasing number of hydroxyl groups.
The structure of bile acids is also crucial for their role as signaling molecules that activate nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govresearchgate.net FXR plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.gov The ability of a bile acid to activate FXR is highly dependent on its structure. Chenodeoxycholic acid is the most potent endogenous human FXR agonist. Studies have shown that the presence of a 7α-hydroxyl group is important for FXR activation, and that bulky substituents or hydroxyl groups in the β-position can decrease the activating ability of a bile acid. nih.govresearchgate.net
Conjugation with taurine or glycine also modifies the signaling properties of bile acids. mdpi.com By increasing the polarity and water solubility of the bile acid, conjugation alters their ability to cross cell membranes and interact with receptors. mdpi.com For example, conjugation increases the hydrophilicity of a bile acid molecule, which is in contrast to conjugation with glycine. nih.gov
Q & A
Q. How can researchers validate the specificity of taurodeoxycholic acid sodium salt’s biological activity in complex matrices?
- Methodological Answer : Utilize CRISPR-Cas9 knockout models (e.g., FXR-null cells) to confirm receptor-mediated effects. Pair with competitive binding assays (e.g., surface plasmon resonance) to measure affinity against related bile acids (e.g., taurochenodeoxycholate). Cross-validate using isotopic dilution in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
